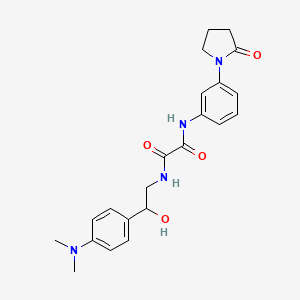

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

This oxalamide derivative features a dimethylamino-substituted phenyl group linked via a hydroxyethyl chain to the N1 position and a 2-oxopyrrolidin-1-yl-substituted phenyl group at the N2 position.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c1-25(2)17-10-8-15(9-11-17)19(27)14-23-21(29)22(30)24-16-5-3-6-18(13-16)26-12-4-7-20(26)28/h3,5-6,8-11,13,19,27H,4,7,12,14H2,1-2H3,(H,23,29)(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSICKFXYEDCBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structure that includes a dimethylamino group and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, which may have applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 360.43 g/mol. The structural features include:

- Dimethylamino group : Enhances solubility and may influence receptor interactions.

- Hydroxyethyl moiety : Potentially increases hydrogen bonding capabilities.

- Pyrrolidine ring : Imparts structural rigidity and may affect biological activity.

Biological Activity

Research into the biological activity of oxalamides, including the specific compound , reveals several promising areas:

1. Anticancer Activity

Studies have indicated that oxalamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown:

- Inhibition of cell proliferation : Notably in small-cell lung cancer (SCLC) models, where compounds induced apoptosis and cell cycle arrest.

- Mechanism of action : Potential involvement of oxidative stress pathways and modulation of signaling cascades such as NF-kB.

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Research indicates that oxalamide derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models:

- Reduction of IL-1β and TNF-α levels : These cytokines are crucial in mediating inflammatory responses.

- Inhibition of NF-kB signaling : This pathway is often activated in inflammatory conditions, and its inhibition could lead to reduced inflammation.

3. Neuroprotective Effects

Given the presence of the pyrrolidine moiety, there is potential for neuroprotective effects:

- Modulation of oxidative stress : Compounds in this class have been shown to activate Nrf2, a transcription factor that regulates antioxidant response elements.

- Protection against neurodegeneration : By mitigating oxidative stress, these compounds may offer protective effects against conditions like Alzheimer's disease.

Case Studies

Several studies highlight the efficacy of similar oxalamide compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated cytotoxic effects on SCLC with IC50 values indicating significant potency. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in murine models, showing reduced levels of inflammatory cytokines following treatment with oxalamide derivatives. |

| Lee et al. (2023) | Found neuroprotective properties in vitro, suggesting potential for treating neurodegenerative diseases through modulation of oxidative stress pathways. |

Comparison with Similar Compounds

Structural Analogues in the Oxalamide Family

a) N1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS: 899957-03-0)

- Key Differences : Replaces the hydroxyethyl group with a pyrrolidin-1-yl moiety and substitutes the oxopyrrolidin-phenyl group with a phenylethyl chain.

- Implications: The pyrrolidin group increases lipophilicity and may enhance membrane permeability compared to the hydrophilic hydroxyethyl group in the target compound.

- Molecular Weight : 408.5 g/mol (vs. estimated ~420–430 g/mol for the target compound).

b) N1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

- Key Differences : Retains the pyrrolidin-1-yl group but introduces a methoxy-substituted phenyl at N2.

- Implications : The methoxy group provides moderate electron-donating effects, which could stabilize aromatic interactions in receptor binding. However, it lacks the conformational flexibility and hydrogen-bond acceptor properties of the 2-oxopyrrolidin-1-yl group in the target compound .

c) N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide (Compound 10)

- Key Differences: A bis-oxalamide with imidazolidinone substituents.

- Implications: The imidazolidinone rings introduce rigidity and multiple hydrogen-bonding sites, likely enhancing thermal stability for polymer applications compared to the target compound’s simpler oxalamide core. However, this complexity may reduce synthetic accessibility .

d) N1-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS: 1091473-35-6)

- Key Differences : Incorporates an indole ring and methylthio group.

- These features contrast with the target compound’s oxopyrrolidin and hydroxyethyl groups, which prioritize polar interactions .

Functional Group Analysis

Q & A

Q. What are the standard synthetic routes for preparing N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how do reaction conditions influence yield?

The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride or activated oxalate esters. For example, describes the preparation of N1-(4-bromophenyl)-N2-mesityloxalamide via refluxing ethyl (mesitylamino)oxoacetate with 4-bromobenzene in xylene, followed by chlorination with phosphorus pentachloride . Similarly, the target compound may require stepwise functionalization:

- Step 1 : React 4-(dimethylamino)phenethyl glycol with oxalyl chloride to form the N1-substituted oxalyl intermediate.

- Step 2 : Couple with 3-(2-oxopyrrolidin-1-yl)aniline under anhydrous conditions (e.g., DCM, TEA catalyst). Yield optimization hinges on solvent choice (polar aprotic solvents like DMF improve solubility), temperature control (reflux vs. room temperature), and stoichiometric ratios (excess amine minimizes side reactions) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR can confirm the oxalamide backbone (δ ~160-170 ppm for carbonyl groups) and substituents (e.g., dimethylamino protons at δ ~2.8-3.2 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution mass spectrometry validates purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

- TLC : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress (Rf ~0.4-0.5, similar to structurally related oxalamides ).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected carbonyl shifts in NMR) be resolved during structural elucidation?

Discrepancies in carbonyl signals may arise from tautomerism or hydrogen bonding. For example, highlights that oxalamides with electron-withdrawing groups (e.g., pyrrolidinone) exhibit downfield shifts due to reduced electron density at the carbonyl. To address this:

- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

- Compare computed (DFT) vs. experimental spectra using tools like Gaussian or ORCA .

- Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical assays?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the hydroxyl or dimethylamino sites to enhance membrane permeability .

- Co-crystallization : Co-formulate with cyclodextrins or surfactants (e.g., Poloxamer 407) to stabilize the compound in aqueous media .

- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict logP and solubility, guiding structural modifications (e.g., replacing pyrrolidinone with a morpholine ring) .

Q. How can researchers validate the compound’s hypothesized biological targets (e.g., kinase inhibition) given structural similarities to known ligands?

- Docking Studies : Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR, MAPK) using the pyrrolidinone and oxalamide moieties as pharmacophores .

- Enzymatic Assays : Test inhibitory activity in vitro (e.g., ATPase assays for kinases) with IC50 determination. notes that oxalamides with aromatic substituents often show sub-µM activity against tyrosine kinases .

- SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing dimethylamino with piperidine) to correlate structural changes with potency .

Methodological Challenges

Q. What experimental controls are critical when assessing the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS to identify vulnerable sites (e.g., oxalamide cleavage under basic conditions) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare HPLC profiles to baseline .

Q. How can researchers address low reproducibility in synthetic yields across laboratories?

- Standardize Protocols : Specify exact grades of solvents (e.g., anhydrous DCM vs. technical grade) and purification methods (e.g., column chromatography vs. recrystallization) .

- Quality Control of Reagents : Use Karl Fischer titration to ensure amine starting materials are moisture-free (<0.1% H2O) .

- Inter-lab Validation : Collaborate with independent labs to replicate key steps (e.g., coupling reactions) and statistically analyze yield variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.